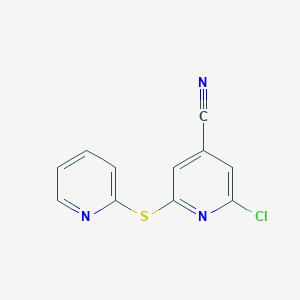

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot synthesis methods. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-chloro-6-(2-pyridylthio)isonicotinonitrile . Another study describes an eco-friendly synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid under solvent-free conditions . These methods highlight the potential for creating diverse derivatives of isonicotinonitriles, which could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectral methods and X-ray diffraction analysis. For example, the structure of a product from the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was confirmed by these techniques . This suggests that similar analytical methods could be used to determine the molecular structure of 2-chloro-6-(2-pyridylthio)isonicotinonitrile.

Chemical Reactions Analysis

The chemical reactions involving isonicotinonitrile derivatives are diverse. The regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer indicates that nucleophilic substitution reactions can be used to modify the position of chlorine atoms in these compounds . Additionally, the synthesis of pyrido[1,2-a]benzimidazole derivatives from related reactants suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile could potentially undergo similar substitution and annulation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-6-(2-pyridylthio)isonicotinonitrile are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescent properties of imidazo[1,2-a]pyridine derivatives indicate that the compound of interest may also exhibit fluorescence, which could be useful in applications such as sensing . The solvent-free synthesis of related compounds also suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile might be synthesized under environmentally benign conditions, which is advantageous for sustainable chemistry practices .

Applications De Recherche Scientifique

Synthesis and Characterization of Pyridines

The research by Kieseritzky and Lindström (2010) explores the synthesis and characterization of pyridines, including methods for dehalocyanation and acidic hydrolysis. These processes are essential for the functionalization of compounds related to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile, contributing to the broader understanding of pyridine chemistry (Kieseritzky & Lindström, 2010).

Cross-Coupling of Pyridines

Chen, León, and Knochel (2014) report on BF3-mediated direct alkynylation of pyridines, demonstrating a novel, transition-metal-free cross-coupling method. This research is significant for the chemical manipulation of pyridine structures, including those similar to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile (Chen, León, & Knochel, 2014).

Nucleophilic Substitution in Pyridines

Dyadyuchenko et al. (2021) discuss the regioselective nucleophilic substitution in pyridines, a process relevant to compounds like 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile. Understanding these reactions can contribute to the development of novel pyridine derivatives (Dyadyuchenko et al., 2021).

Applications in Fluorescent Probes

Shao et al. (2011) explore the use of β-lactam carbenes with 2-pyridyl isonitriles for synthesizing fluorescent probes. This research is particularly relevant for the development of novel fluorescent materials using pyridine derivatives (Shao et al., 2011).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) studied the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. This research indicates potential industrial applications of pyridine compounds in corrosion protection (Ansari, Quraishi, & Singh, 2015).

Safety And Hazards

Propriétés

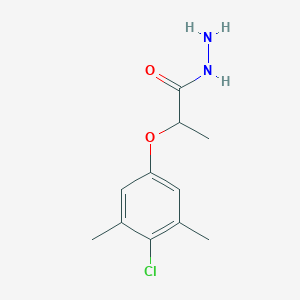

IUPAC Name |

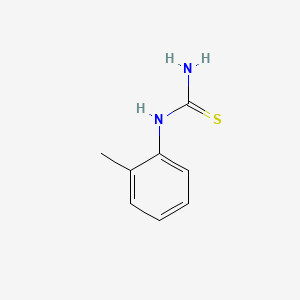

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-9-5-8(7-13)6-11(15-9)16-10-3-1-2-4-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMABHPFSDKTYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384117 |

Source

|

| Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

CAS RN |

266337-47-7 |

Source

|

| Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)